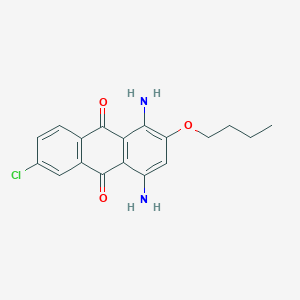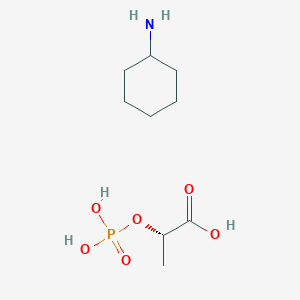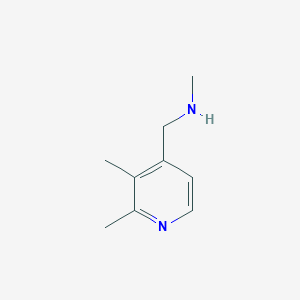
2-(tert-Butyl)-1H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-1H-indol-5-ol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the tert-butyl group in this compound enhances its stability and reactivity, making it a valuable molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1H-indol-5-ol typically involves the introduction of the tert-butyl group into the indole ring. One common method is the alkylation of indole derivatives using tert-butyl halides under basic conditions. For example, the reaction of indole with tert-butyl chloride in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different indole derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(tert-Butyl)-1H-indole-5-one, while reduction can produce 2-(tert-Butyl)-1H-indoline.
Applications De Recherche Scientifique
2-(tert-Butyl)-1H-indol-5-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butyl)-1H-indole: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-(tert-Butyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group, which alters its chemical properties and reactivity.
2-(tert-Butyl)-1H-indole-5-carboxaldehyde: Contains an aldehyde group, making it useful in different synthetic applications.
Uniqueness
2-(tert-Butyl)-1H-indol-5-ol is unique due to the presence of both the tert-butyl and hydroxyl groups. This combination enhances its stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-tert-butyl-1H-indol-5-ol |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11-7-8-6-9(14)4-5-10(8)13-11/h4-7,13-14H,1-3H3 |
Clé InChI |
PBMZKVLWKYYHOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



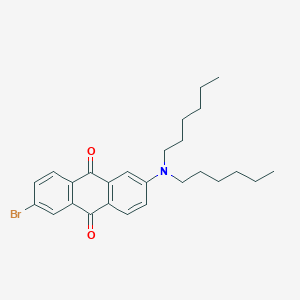

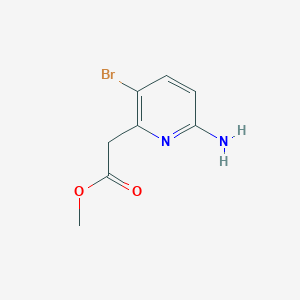
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)

